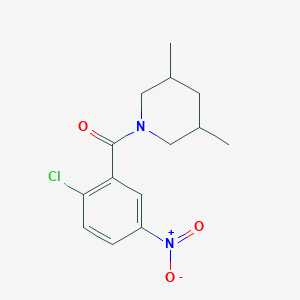![molecular formula C18H20N2O2 B259496 N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B259496.png)
N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide is an organic compound with the molecular formula C18H20N2O2. This compound is known for its unique structure, which includes a phenyl group and a formamido group attached to a propanamide backbone. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide typically involves the reaction of N,N-dimethyl-3-phenylpropanamide with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure the optimal yield of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogens for substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized amides, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of halogenated or alkylated products .
Scientific Research Applications
N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes by binding to active sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide include:
- N,N-dimethyl-3-phenylpropanamide
- N,N-dimethyl-3-(phenylformamido)butanamide
- N,N-dimethyl-3-phenyl-3-(phenylformamido)butanamide .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a phenyl group and a formamido group attached to a propanamide backbone. This structure imparts distinct chemical properties, making it valuable for specific research applications and industrial uses .
Properties
Molecular Formula |
C18H20N2O2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-[3-(dimethylamino)-3-oxo-1-phenylpropyl]benzamide |
InChI |
InChI=1S/C18H20N2O2/c1-20(2)17(21)13-16(14-9-5-3-6-10-14)19-18(22)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3,(H,19,22) |
InChI Key |
HEHHRUUSBBKRJZ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)C(=O)CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


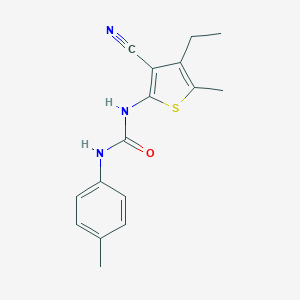
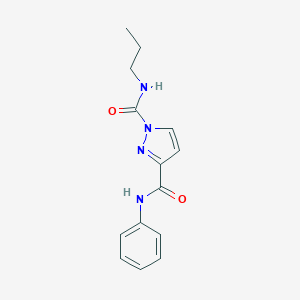
![2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(2,4,4-trimethylpentan-2-yl)acetamide](/img/structure/B259417.png)
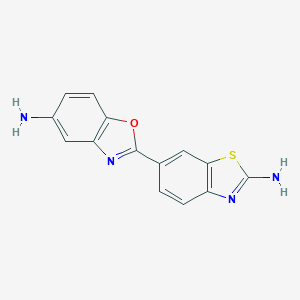
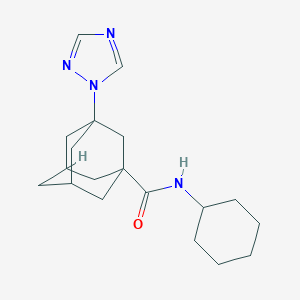
![Isopropyl 2-{[(butylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259422.png)
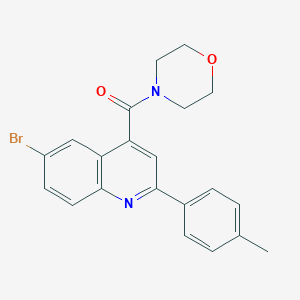
![5-(furan-2-yl)-N-pyridin-3-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B259424.png)
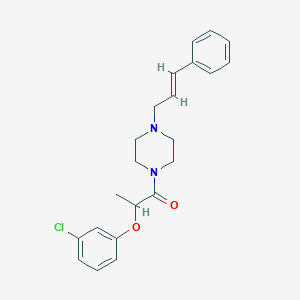
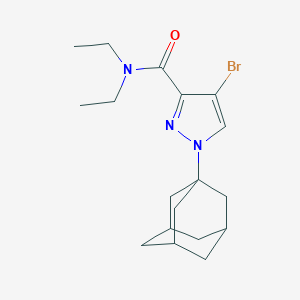
![methyl 3-[(tetrahydro-2-furanylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B259431.png)
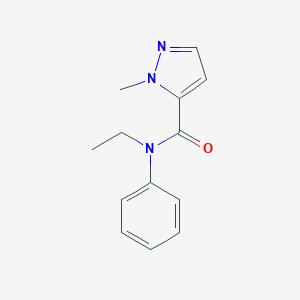
![N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B259437.png)
